molecular formula C14H20N2O5 B13769325 Acetamide, N-(2,5-diethoxy-4-nitrophenyl)-N-ethyl- CAS No. 68052-12-0

Acetamide, N-(2,5-diethoxy-4-nitrophenyl)-N-ethyl-

Cat. No.: B13769325
CAS No.: 68052-12-0
M. Wt: 296.32 g/mol
InChI Key: UJTFFMKKJCRDAQ-UHFFFAOYSA-N
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Description

Acetamide, N-(2,5-diethoxy-4-nitrophenyl)-N-ethyl- (CAS 68052-12-0) is a substituted acetamide derivative with the molecular formula C₁₄H₂₀N₂O₅ and a molecular weight of 296.319 g/mol . Its structure features a 2,5-diethoxy-4-nitrophenyl group and an ethyl substituent on the acetamide nitrogen. The compound is identified by multiple identifiers, including EC 268-305-3, DTXSID7071026, and Wikidata Q81998510. It is commercially available through six suppliers, indicating its relevance in chemical research and industrial applications .

Properties

CAS No.

68052-12-0

Molecular Formula

C14H20N2O5

Molecular Weight

296.32 g/mol

IUPAC Name

N-(2,5-diethoxy-4-nitrophenyl)-N-ethylacetamide

InChI

InChI=1S/C14H20N2O5/c1-5-15(10(4)17)11-8-14(21-7-3)12(16(18)19)9-13(11)20-6-2/h8-9H,5-7H2,1-4H3

InChI Key

UJTFFMKKJCRDAQ-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC(=C(C=C1OCC)[N+](=O)[O-])OCC)C(=O)C

Origin of Product

United States

Preparation Methods

Two-Step Synthesis via Sulfonamide Intermediate and Acetylation

According to a detailed product overview, a common synthetic route involves:

  • Step 1: Sulfonamide Intermediate Preparation
    Reacting 4-chloro-2-nitrophenyl derivatives with methane sulfonamide under reflux conditions to yield a sulfonamide intermediate. This step requires careful temperature control (~100–120°C) and stoichiometric balancing to prevent undesired side reactions.

  • Step 2: Acetylation
    Treating the sulfonamide intermediate with acetic anhydride under controlled heating produces the acetamide product. Purification is typically achieved by crystallization, often through ethanol evaporation.

Key Parameters:

Parameter Conditions Notes
Temperature 100–120°C Critical for reaction selectivity
Stoichiometric Ratio Equimolar or slight excess To minimize side products
Purification Crystallization (ethanol) Ensures high purity

Spectroscopic techniques such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry are employed to confirm the structure and purity.

Regioselective Nitration and Acylation Strategies

Research literature on related nitroacetamides suggests that regioselective nitration can be achieved using iron nitrate nonahydrate (Fe(NO3)3·9H2O) as a nitrating agent under thermal conditions. This method generates nitro groups preferentially at the para position relative to the amide substituent via a radical cation mechanism.

Subsequent acylation of the amine or sulfonamide nitrogen with acetic anhydride or chloroacetyl chloride introduces the acetamide moiety. This approach is supported by NMR characterization data showing distinct chemical shifts for aromatic protons and acetamide carbonyl carbons.

Novel Acylation and Methylation Routes from Patented Processes

Patent literature describing synthesis of structurally related nitro-substituted acetamides (e.g., 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide) provides insight into scalable and mild reaction conditions applicable to the target compound.

  • Step A: Preparation of 2-chloro-N-p-nitrophenylacetamide
    Reacting p-nitroaniline with chloroacetyl chloride or chloroacetic anhydride in the presence of an acid-binding agent (e.g., sodium carbonate) in toluene-water biphasic system at 15 ± 5°C. Dripping of the acylating agent is controlled over 1–3 hours, followed by stirring at room temperature.

  • Step B: Alkylation (Methylation/Ethylation) of Amide Nitrogen
    The intermediate is treated with an alkylating agent (e.g., dimethyl sulfate for methylation or ethyl analogs for ethylation) in dichloromethane-water mixture with an alkaline catalyst at 25–60°C. The product is isolated by filtration and drying, with optional purification by recrystallization using methyl tert-butyl ether and methanol mixtures.

Process Advantages:

  • Mild reaction conditions (ambient to moderate temperatures)
  • High yields (typically >85%)
  • High purity (HPLC purity >95%)
  • Scalable for industrial synthesis

Summary Table of Patent Synthesis Conditions:

Step Reagents/Conditions Yield (%) Purity (HPLC) Notes
A. Acylation p-Nitroaniline + chloroacetyl chloride, toluene, Na2CO3, 15 ± 5°C 86.5–93 93.3–98.3% Controlled dripping, biphasic system
B. Alkylation (Methylation) 2-chloro intermediate + dimethyl sulfate, NaOH, DCM-water, 25–60°C 90.3 97.2% Stirring 2–4 h, purification optional

This method can be adapted for ethylation by substituting appropriate alkylating agents.

Spectroscopic and Analytical Characterization

Characterization of the compound at various stages is essential to confirm structure and purity:

Technique Purpose Typical Findings for Target Compound
IR Spectroscopy Functional group identification Nitro group stretch ~1520 cm⁻¹; carbonyl stretch ~1680 cm⁻¹
¹H NMR Spectroscopy Proton environment analysis Ethoxy CH₃ at δ 1.3–1.5 ppm; OCH₂ at δ 3.8–4.2 ppm; aromatic protons δ 7.5–8.5 ppm
¹³C NMR Spectroscopy Carbon environment analysis Acetamide carbonyl ~170 ppm; aromatic carbons 110–150 ppm
Mass Spectrometry Molecular weight confirmation Molecular ion peak consistent with molecular formula

Cross-validation with X-ray crystallography may be employed to resolve discrepancies in melting points or spectral data.

Summary and Recommendations

  • The preparation of Acetamide, N-(2,5-diethoxy-4-nitrophenyl)-N-ethyl- is best achieved through a controlled two-step process involving sulfonamide intermediate formation followed by acetylation.
  • Alternative methods from patented processes provide scalable and mild conditions applicable to similar nitro-substituted acetamides, adaptable for ethylation.
  • Reaction parameters such as temperature, stoichiometry, and purification methods critically influence yield and purity.
  • Comprehensive spectroscopic characterization is necessary for product validation.
  • Researchers should consider solvent purity, reaction atmosphere, and reagent quality to minimize discrepancies in analytical data.

Chemical Reactions Analysis

Reduction Reactions

The nitro group (-NO₂) on the aromatic ring undergoes reduction to form an amine (-NH₂). This transformation is critical for generating bioactive intermediates.

Key Findings :

  • Metal-Acid Systems :
    Fe/HCl in aqueous ethanol (reflux, 2–4 hours) achieves partial reduction, forming hydroxylamine intermediates .

Reagent Conditions Product Yield
H₂/Pd-C50–60°C, ethanolN-(2,5-diethoxy-4-aminophenyl)-N-ethylacetamide~95%
Fe/HClReflux, aqueous ethanolHydroxylamine derivative60–70%

Nucleophilic Substitution

The electron-withdrawing nitro group activates the aromatic ring for electrophilic substitution, particularly at the para position relative to the nitro group.

Key Findings :

  • Halogenation :
    Reaction with Cl₂ in acetic acid at 25°C substitutes the ethoxy group at position 2 or 5, forming chloro derivatives .

  • Nitration :
    Further nitration using HNO₃/H₂SO₄ introduces a second nitro group at position 3, yielding a dinitro compound .

Reaction Reagents Position Substituted Outcome
ChlorinationCl₂, CH₃COOHPosition 55-Chloro-2-ethoxy-4-nitro derivative
NitrationHNO₃/H₂SO₄Position 33,4-Dinitrophenyl analog

Hydrolysis Reactions

The acetamide group (-NHCOCH₃) undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or amines.

Key Findings :

  • Acidic Hydrolysis :
    Refluxing with 6M HCl converts the acetamide to a carboxylic acid (-COOH) via cleavage of the amide bond .

  • Basic Hydrolysis :
    NaOH/EtOH at 80°C produces an amine (-NH₂) and sodium acetate .

Condition Reagents Product Application
6M HCl, refluxHCl2,5-Diethoxy-4-nitrophenylacetic acidPharmaceutical intermediates
NaOH/EtOH, 80°CNaOHN-Ethyl-2,5-diethoxy-4-nitroanilineDye synthesis

Oxidation Reactions

The ethyl and ethoxy groups are susceptible to oxidation under controlled conditions.

Key Findings :

  • Ethyl Group Oxidation :
    KMnO₄ in acidic medium oxidizes the N-ethyl group to a ketone (-COCH₃).

  • Ethoxy Group Oxidation :
    Ozone (O₃) in dichloromethane cleaves ethoxy groups to form quinone structures.

Substrate Oxidizing Agent Product
N-Ethyl groupKMnO₄/H⁺N-Acetyl derivative
2-Ethoxy groupO₃/CH₂Cl₂2,5-Dihydroxy-4-nitroacetamide

Comparative Reactivity with Structural Analogs

The compound’s reactivity differs from analogs due to its diethoxy and nitro substituents:

Compound Key Functional Groups Reactivity Difference
N-(4-Methoxy-3-nitrophenyl)acetamideMethoxy, nitroSlower nucleophilic substitution at position 4
N-(2,6-Dibromo-4-nitrophenyl)acetamideBromo, nitroEnhanced electrophilic substitution at bromine sites
N-(4,5-Dimethoxy-2-nitrophenyl)acetamide Dimethoxy, nitroReduced solubility in polar solvents

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals two-stage decomposition:

  • Stage 1 (150–200°C) : Loss of ethoxy groups (~20% mass loss).

  • Stage 2 (250–300°C) : Degradation of the nitro and acetamide moieties .

Scientific Research Applications

Chemical Profile

  • Chemical Name : Acetamide, N-(2,5-diethoxy-4-nitrophenyl)-N-ethyl-
  • CAS Number : 68052-12-0
  • Molecular Formula : C14H20N2O5
  • Molecular Weight : 296.32 g/mol
  • InChI Key : UJTFFMKKJCRDAQ-UHFFFAOYSA-N

High-Performance Liquid Chromatography (HPLC)

One of the primary applications of Acetamide, N-(2,5-diethoxy-4-nitrophenyl)-N-ethyl- is in the field of analytical chemistry, specifically in the separation and analysis of compounds using HPLC. The compound can be effectively analyzed using a reverse-phase HPLC method with the following parameters:

  • Mobile Phase : Acetonitrile (MeCN), water, and phosphoric acid (for general applications); for Mass-Spec compatible applications, phosphoric acid can be replaced with formic acid.
  • Column Type : Newcrom R1 HPLC column, known for its low silanol activity which enhances separation efficiency.

This method allows for the isolation of impurities and is scalable for preparative separation processes. It is particularly useful in pharmacokinetic studies where precise measurement of drug compounds is essential .

Pharmacokinetics

The pharmacokinetic profile of Acetamide, N-(2,5-diethoxy-4-nitrophenyl)-N-ethyl- has been studied to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. The compound's structure suggests potential interactions with biological systems that could influence its pharmacological effects.

Case Study: Drug Interaction Studies

In a study examining the interactions of this compound with various biological targets, it was found that Acetamide could serve as a lead compound for developing new therapeutic agents. Its unique structural features allow it to interact selectively with certain receptors, making it a candidate for further drug development research.

Mechanism of Action

The mechanism of action of Acetamide, N-(2,5-diethoxy-4-nitrophenyl)-N-ethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural features and substituent effects of analogous acetamide derivatives:

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Notable Properties/Activities References
N-(2,5-diethoxy-4-nitrophenyl)-N-ethyl-acetamide 2,5-diethoxy, 4-nitro, N-ethyl 296.319 High commercial availability; nitro group enhances electrophilicity
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)pyridazin-1-yl]-acetamide 4-bromo, 4-methoxybenzyl, pyridazinone ~400 (estimated) FPR2 agonist; activates calcium mobilization in neutrophils
N-[4-(piperazin-1-ylsulfonyl)phenyl]acetamide Piperazinyl-sulfonyl ~300 (estimated) Anti-hypernociceptive activity; targets inflammatory pain
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide 4-chloro, 2-nitro, methylsulfonyl 306.72 Crystalline structure with intermolecular H-bonding; precursor for heterocycles
N-(2-(Nonylamino)ethyl)acetamide Nonylamino-ethyl chain 242.38 Surfactant-like properties; potential membrane interactions

Key Observations :

  • Electron-Withdrawing Groups: The nitro group in the target compound enhances electrophilicity, similar to N-(4-chloro-2-nitrophenyl) derivatives .
  • Pharmacological Activities: Unlike FPR2-targeting pyridazinone acetamides or analgesic sulfonamide derivatives , the target compound’s bioactivity remains underexplored in the provided evidence.
  • Synthetic Utility : Similar to N-(4-chloro-2-nitrophenyl) analogs, the target compound could serve as a precursor for heterocyclic systems, though its ethoxy groups may necessitate tailored reaction conditions .

Physicochemical and Crystallographic Properties

  • Solubility and Stability: The ethoxy groups in the target compound likely improve lipid solubility compared to polar sulfonamide or pyridazinone derivatives . However, the nitro group may reduce metabolic stability, a common issue in nitroaromatics.
  • Crystallinity : N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide exhibits intermolecular hydrogen bonding (C–H⋯O) in its crystal lattice . By analogy, the target compound’s ethoxy and nitro groups may facilitate similar packing interactions, though experimental data are lacking.

Commercial and Industrial Relevance

    Biological Activity

    Acetamide, N-(2,5-diethoxy-4-nitrophenyl)-N-ethyl- is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and effects on various biological systems.

    Chemical Structure

    The compound can be represented by the following chemical structure:

    C12H17N3O4\text{C}_{12}\text{H}_{17}\text{N}_{3}\text{O}_{4}

    This molecular formula indicates the presence of a nitrophenyl group, which is known to influence biological activity through various mechanisms.

    Biological Activity Overview

    The biological activities of N-(2,5-diethoxy-4-nitrophenyl)-N-ethyl-acetamide have been explored in various studies. Key activities include:

    • Anticancer Activity : The compound has shown promise as an anticancer agent in preliminary studies.
    • Antiviral Properties : There are indications of antiviral activity against certain viruses.
    • Cytotoxic Effects : The compound exhibits varying levels of cytotoxicity depending on the cell line tested.

    Anticancer Activity

    Recent studies have highlighted the anticancer potential of this compound. For example, it was found to exhibit significant cytotoxicity against several cancer cell lines. The following table summarizes the IC50 values observed in different studies:

    Cell LineIC50 (µM)Reference
    MCF-720.1
    A5495.6
    HL600.69
    K56222

    These values indicate that the compound has a potent effect on these cancer cell lines, with lower IC50 values suggesting higher potency.

    The mechanism by which N-(2,5-diethoxy-4-nitrophenyl)-N-ethyl-acetamide exerts its biological effects appears to involve:

    • ROS Generation : The compound may induce reactive oxygen species (ROS) production, which can lead to apoptosis in cancer cells.
    • Tubulin Polymerization Interference : Similar compounds have been noted for their ability to disrupt microtubule formation, thereby inhibiting cell division.

    Antiviral Activity

    Preliminary findings suggest that this compound may also possess antiviral properties. In vitro studies have shown that it can inhibit viral replication in specific models. Further research is required to elucidate the exact mechanisms and efficacy against various viral strains.

    Case Studies

    Several case studies have explored the effects of N-(2,5-diethoxy-4-nitrophenyl)-N-ethyl-acetamide in vivo and in vitro:

    • Study on Cancer Cell Lines : A study involving multiple cancer cell lines demonstrated that treatment with the compound led to significant reductions in cell viability.
    • Antiviral Efficacy : Another study focused on its antiviral properties against influenza virus showed promising results but emphasized the need for more extensive testing.

    Q & A

    Basic Research Questions

    Q. What are the established synthetic routes for Acetamide, N-(2,5-diethoxy-4-nitrophenyl)-N-ethyl-?

    • The compound can be synthesized via a two-step process:

    Sulfonamide Intermediate Preparation : React 4-chloro-2-nitrophenyl derivatives with methane sulfonamide under reflux conditions to form a sulfonamide intermediate.

    Acetylation : Treat the intermediate with acetic anhydride under controlled heating, followed by purification via crystallization (e.g., ethanol evaporation) .

    • Key parameters include temperature control (~100–120°C) and stoichiometric ratios to minimize side reactions.

    Q. Which spectroscopic techniques are most effective for characterizing this compound?

    • IR Spectroscopy : Identifies functional groups (e.g., nitro groups at ~1520 cm⁻¹, carbonyl stretch at ~1680 cm⁻¹) .
    • NMR Spectroscopy :

    • ¹H NMR : Ethoxy groups appear as quartets (~δ 1.3–1.5 ppm for CH₃, δ 3.8–4.2 ppm for OCH₂), while the nitro-phenyl protons resonate at δ 7.5–8.5 ppm .
    • ¹³C NMR : Confirms the acetamide carbonyl (δ ~170 ppm) and aromatic carbons (δ 110–150 ppm) .
      • Mass Spectrometry : Validates molecular weight (e.g., via ESI-MS) .

    Q. How should researchers handle discrepancies in reported melting points or spectral data?

    • Cross-reference synthesis protocols (e.g., solvent purity, recrystallization methods) to identify experimental variables.
    • Compare data with structurally analogous compounds, such as N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide, to assess substituent effects .
    • Validate results using high-resolution techniques (e.g., X-ray crystallography for definitive structural confirmation) .

    Advanced Research Questions

    Q. What computational methods are suitable for predicting the compound’s reactivity or electronic properties?

    • Density Functional Theory (DFT) : Models charge distribution (e.g., nitro group’s electron-withdrawing effect) and predicts reaction pathways (e.g., nucleophilic substitution at the para-nitro position) .
    • Molecular Dynamics (MD) : Simulates solvent interactions and stability under varying pH/temperature conditions .
    • ADMET Prediction : Evaluates pharmacokinetic properties (e.g., solubility, bioavailability) for drug development applications .

    Q. How can researchers optimize the compound’s stability in aqueous environments?

    • Conduct stability assays under controlled conditions (pH 2–12, 25–60°C) using HPLC to monitor degradation.
    • Introduce steric hindrance (e.g., ethyl group on acetamide nitrogen) to reduce hydrolysis susceptibility .
    • Compare degradation profiles with analogs like N-(4-methoxyphenyl)acetamide, which exhibits enhanced stability due to electron-donating substituents .

    Q. What strategies address contradictions in biological activity data across studies?

    • Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability.
    • Perform dose-response studies to differentiate between intrinsic activity and solvent effects (e.g., DMSO interference) .
    • Validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) .

    Methodological Considerations

    Q. How to design experiments for assessing the compound’s role in synthesizing heterocyclic derivatives?

    • Use the acetamide as a precursor for:

    • Triazoles : React with hydrazine derivatives under catalytic conditions (e.g., Cu(I)) .
    • Piperazinediones : Employ cyclization reactions with diamines in polar aprotic solvents .
      • Monitor reaction progress via TLC and characterize products using X-ray diffraction to confirm regioselectivity .

    Q. What are best practices for ensuring reproducibility in spectral assignments?

    • Use deuterated solvents (e.g., DMSO-d₆) for NMR to avoid solvent peaks.
    • Calibrate instruments with certified reference standards (e.g., tetramethylsilane for ¹H NMR) .
    • Publish raw spectral data in supplementary materials for peer validation .

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